molecular formula C13H8Cl3NO2 B11940119 3-chlorophenyl N-(3,4-dichlorophenyl)carbamate CAS No. 98068-81-6

3-chlorophenyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B11940119
CAS No.: 98068-81-6
M. Wt: 316.6 g/mol
InChI Key: IQLLUDSKTRTBJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorophenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 3,4-dichloroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chlorophenyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phenols or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

3-chlorophenyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorophenyl N-(3,4-dichlorophenyl)carbamate involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorophenyl N-(2,4-dichlorophenyl)carbamate
  • 2-chlorophenyl N-(3,4-dichlorophenyl)carbamate
  • 4-chlorophenyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

3-chlorophenyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of three chlorine atoms in the molecule can enhance its binding affinity to certain enzymes, making it a potent inhibitor compared to its analogs .

Properties

CAS No.

98068-81-6

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

(3-chlorophenyl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H8Cl3NO2/c14-8-2-1-3-10(6-8)19-13(18)17-9-4-5-11(15)12(16)7-9/h1-7H,(H,17,18)

InChI Key

IQLLUDSKTRTBJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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